5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)7-3-8-5-11-12-9(8)10-4-7/h3-6H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWKNOFHKSCYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been found to interact with various targets. One of the primary targets of this compound is Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when it interacts with TRKs, it inhibits their activity. This inhibition can prevent the continuous activation and overexpression of TRKs, thereby potentially preventing the development of cancer.
Biochemical Pathways
The action of this compound affects various biochemical pathways. When it inhibits TRKs, it disrupts the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability. For instance, one of the synthesized derivatives of this compound, referred to as compound C03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9. This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. Its inhibition of TRKs can prevent the continuous activation and overexpression of these kinases, potentially preventing the development of cancer. Furthermore, it has been found to exhibit promising antituberculotic activity.
Biochemical Analysis
Biochemical Properties
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses. Additionally, this compound interacts with cytochrome P450 isoforms, particularly CYP2C9, affecting the metabolism of various substrates.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRKA by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation. This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TRKA, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signal transduction pathways that are essential for cell proliferation and survival. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, leading to changes in the metabolism of various substrates. These interactions result in the modulation of gene expression and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and cellular energy balance.
Biological Activity
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential as an inhibitor of various therapeutic targets, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
-
Inhibition of TBK1 :
- Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), a critical regulator in immune responses and cancer progression. One notable derivative exhibited an IC50 value of 0.2 nM, demonstrating significant inhibition of TBK1-mediated signaling pathways in immune cells such as THP-1 and RAW264.7 cells .
-
Human Neutrophil Elastase (HNE) Inhibition :
- Compounds within this scaffold have also shown promise as inhibitors of human neutrophil elastase (HNE), a protease implicated in various pulmonary diseases. The modification of the nitrogen positions in the pyrazolo[3,4-b]pyridine structure resulted in derivatives with IC50 values ranging from 14 to 97 nM against HNE .
- Cyclin-Dependent Kinase Inhibition :
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural modifications:
- Substituents at N1 and C4 Positions : The presence and type of substituents at these positions significantly impact the compound's inhibitory potency. For example, the introduction of different alkyl or aryl groups can enhance selectivity and potency against specific targets like TBK1 or CDKs .
- Cyclopropyl Group : The cyclopropyl moiety has been associated with improved binding affinity to target proteins due to its unique steric properties, which can enhance the overall biological activity compared to other substituents .
Case Studies
Several studies illustrate the efficacy of this compound derivatives:
- Study on Anticancer Activity : A derivative was tested against various cancer cell lines (A172, U87MG, A375) and showed micromolar antiproliferative effects, indicating its potential for development as an anticancer therapeutic agent .
- Selectivity Profiling : In a comparative study involving TRK inhibitors, a specific derivative exhibited selectivity for cancer cell lines over normal cells, with an IC50 value suggesting a promising therapeutic window for further development .
Summary Table of Biological Activities
| Compound | Target | IC50 Value | Notes |
|---|---|---|---|
| This compound | TBK1 | 0.2 nM | Potent inhibitor in immune signaling |
| Derivative X | HNE | 14–97 nM | Effective against pulmonary disease |
| Derivative Y | CDK2 | 0.36 µM | Selective anticancer activity |
| Derivative Z | TRKA | 56 nM | Selective for cancer cells |
Scientific Research Applications
Pharmacological Properties
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine exhibits a range of pharmacological activities:
- Inhibition of Cyclin-Dependent Kinases : Structure-activity relationship studies have shown that derivatives of pyrazolo[3,4-b]pyridine can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound was identified as a potent inhibitor of CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively, indicating strong potential for cancer therapy .
- Antitumor Activity : Recent studies have demonstrated that various pyrazolo[3,4-b]pyridine derivatives possess significant antitumor efficacy. These compounds have been shown to induce apoptosis and inhibit angiogenesis in cancer cells through multiple molecular targets . The anti-cancer potential is particularly notable in breast cancer models where these compounds displayed promising results .
- Antiviral and Antibacterial Properties : Some derivatives have also been reported to exhibit antiviral and antibacterial activities. They act by inhibiting key enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory responses .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Comparison with Similar Compounds
Substituent Diversity and Positional Effects
The 5-position of pyrazolo[3,4-b]pyridines is a key site for functionalization. While 44.96% of 5-monosubstituted derivatives retain a hydrogen atom at R3, 5-cyclopropyl substitution introduces rigidity and lipophilicity, distinct from common substituents like halogens or aryl groups . For example:
- 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₁₇H₁₃ClFN₃O₂, MW 345.76) adds chlorine, fluorine, and carboxylic acid groups, enhancing kinase inhibition but increasing molecular weight by ~117% compared to the base compound .
- 3,3′-Bipyrazolo[3,4-b]pyridine replaces the cyclopropyl group with a second pyrazolo ring, expanding π-conjugation for luminescent applications but reducing metabolic stability .
Table 1: Structural and Molecular Comparisons
Preparation Methods
a. Palladium-Catalyzed Suzuki Coupling
A halogenated intermediate (e.g., bromo or iodo derivative) undergoes Suzuki coupling with cyclopropyl boronic acid. For instance:
- 5-bromo-1H-pyrazolo[3,4-b]pyridine reacts with cyclopropyl boronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 80°C.
- Yields range from 70–85% , depending on substituents and reaction time.
b. Copper-Mediated Ullmann Coupling
Iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine ) react with cyclopropylamine using CuI/K₂CO₃ in isopropanol at 100°C. This method achieves ~80% yield and tolerates diverse functional groups.
Multicomponent Cascade Reactions
Alkynyl aldehydes and 5-aminopyrazoles undergo silver- or iodine-mediated 6-endo-dig cyclization to directly incorporate substituents like cyclopropyl. Key conditions:
- 5-aminopyrazole + cyclopropyl alkynyl aldehyde in DMF with AgNO₃ (10 mol%) at 100°C.
- Yields reach 75–90% with high regioselectivity.
Comparative Analysis of Methods
Industrial and Environmental Considerations
- Solvent optimization : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Continuous flow systems : Enhance reaction control and reproducibility for large-scale production.
Challenges and Innovations
- Regioselectivity : Cascade reactions (Method 3) minimize byproducts compared to stepwise approaches.
- Halogen retention : Iodinated intermediates enable further functionalization (e.g., selenization, alkynylation).
Q & A
Q. What are the established synthetic routes for 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary approaches are documented:
- One-pot cyclocondensation : Reacting 5-amino-3-arylpyrazoles with α,β-unsaturated ketones or nitriles using catalysts like ammonium acetate or triethylamine (yields: 60–85%) .
- Multi-component reactions : Utilizing pyrazole-4-carboxaldehydes with ketones in ethanolic KOH to form fused pyrazolo-pyridine systems (Scheme 4 in ) .
- Key variables : Catalyst choice (e.g., Rh(III) for enantioselectivity ), solvent polarity, and temperature (80–120°C) critically impact regioselectivity and byproduct formation.
Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- 1D/2D NMR : Use - HSQC to correlate proton-carbon couplings and HMBC to identify long-range interactions (e.g., distinguishing C(3)-H vs. C(5)-H in regioisomers) .
- DEPT-135 : Differentiates CH, CH, and CH groups in complex substituents (e.g., tert-butyl or cyclopropyl groups) .
- Example: In , HMBC cross-peaks confirmed C(6)SCH connectivity in a crystal-validated structure .
Q. What physicochemical properties are critical for solubility and stability optimization?
- Methodological Answer :
- LogP : Cyclopropyl substituents reduce hydrophobicity (LogP ~2.1) compared to aryl analogs (LogP >3.5), enhancing aqueous solubility .
- Thermodynamic stability : Differential scanning calorimetry (DSC) and TGA data () show decomposition >200°C, suggesting suitability for high-temperature reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridines be achieved, and what catalysts are effective?
- Methodological Answer :
- Chiral Rh(III) complexes : Catalyze Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess (ee) .
- Mechanistic insight : Asymmetric induction arises from π-π stacking between the Rh center and aryl groups, as proposed in .
Q. What computational strategies validate pyrazolo[3,4-b]pyridine-protein interactions in kinase inhibition studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., protein kinase inhibitors in ) .
- MD simulations : Analyze stability of hydrogen bonds (e.g., between pyridine N and kinase residues) over 100-ns trajectories .
- Case study: Pyrazolo[3,4-b]pyridines showed sub-µM IC against JAK2 in docking-guided designs .
Q. How do substituent effects at C(3) and C(5) positions modulate biological activity?
- Methodological Answer :
- SAR studies :
| Position | Substituent | Activity Trend (Example) | Source |
|---|---|---|---|
| C(3) | Methyl | ↑ Anticancer (IC = 1.2 µM) | |
| C(5) | Cyclopropyl | ↑ Metabolic stability (t >6h) |
- Electron-withdrawing groups (e.g., CN, I) at C(5) enhance electrophilicity for nucleophilic attacks in covalent inhibitors .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (e.g., solvent, catalyst loading) using response surface methodology .
- Byproduct analysis : LC-MS or -NMR identifies intermediates (e.g., uncyclized enamines in ) that reduce yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
